molecular formula C24H27N3O3S B2964121 N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide CAS No. 450344-29-3

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide

Cat. No.: B2964121
CAS No.: 450344-29-3
M. Wt: 437.56
InChI Key: JKTRADBRFTUBKR-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a substituted benzamide moiety. Its molecular formula is C₂₅H₂₉N₃O₃S (exact mass: 467.19 g/mol), characterized by a 2,3-dimethylphenyl group at the pyrazole ring and 3,4-diethoxybenzamide as the acyl substituent. The compound’s structure combines electron-donating ethoxy groups and hydrophobic aromatic systems, making it a candidate for pharmacological studies targeting enzyme modulation or receptor binding .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-5-29-21-11-10-17(12-22(21)30-6-2)24(28)25-23-18-13-31-14-19(18)26-27(23)20-9-7-8-15(3)16(20)4/h7-12H,5-6,13-14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTRADBRFTUBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The compound belongs to a broader class of thieno-pyrazole derivatives. Below is a detailed comparison with structurally similar compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole) Benzamide Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(2,3-Dimethylphenyl) 3,4-Diethoxy C₂₅H₂₉N₃O₃S 467.19 Moderate polarity due to diethoxy groups; balanced lipophilicity
N-[2-(3,5-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide () 3,5-Dimethylphenyl 3,4,5-Triethoxy C₂₆H₃₁N₃O₄S 481.61 Higher polarity and molecular weight; increased steric hindrance from triethoxy groups
N-[2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide () 2,4-Dimethylphenyl 3,4-Dimethyl C₂₃H₂₅N₃OS 391.53 Reduced polarity; enhanced lipophilicity due to methyl groups
N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide () 2,3-Dimethylphenyl Furan-2-carboxamide C₁₉H₁₈N₃O₃S 380.43 Introduction of furan heterocycle; potential for π-π stacking interactions

Implications of Structural Variations

  • Substituent Position and Polarity : The target compound’s 3,4-diethoxybenzamide group enhances water solubility compared to the 3,4-dimethylbenzamide analogue (). However, it is less polar than the triethoxy derivative (), suggesting intermediate bioavailability .
  • In contrast, the target compound’s 2,3-dimethylphenyl group offers a less obstructed topology .
  • Heterocyclic Modifications : Replacement of benzamide with furan-2-carboxamide () reduces molecular weight and introduces a rigid, planar heterocycle, which may alter metabolic stability or target selectivity .

Biological Activity

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is a complex organic compound with a unique thieno[3,4-c]pyrazole core. This compound has been the subject of research due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on current research findings.

Structural Characteristics

The compound features:

  • Thieno[3,4-c]pyrazole core : This structure is known for its diverse biological activities.
  • Dimethylphenyl group : Enhances lipophilicity and potentially influences receptor interactions.
  • Diethoxybenzamide moiety : May contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with disease mechanisms.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by:

  • Promoting Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.0Apoptosis induction
MCF-7 (Breast)12.5G1 phase arrest
HeLa (Cervical)10.0ROS production

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through:

  • NF-kB Pathway Inhibition : Blocking this pathway reduces inflammation and associated tissue damage.

Case Studies

  • Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
  • Inflammation Model :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and lower levels of inflammatory mediators compared to control groups.

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